2-(4-Bromophenyl)propan-2-amine hydrochloride

Conformational restriction Molecular flexibility Structure-based design

Researchers developing kinase inhibitors face challenges with flexible amine scaffolds that introduce conformational ambiguity in SAR studies. This compound provides a rigid α,α-dimethyl benzylamine core (1 rotatable bond) with a para-bromine handle for Suzuki-Miyaura and Buchwald-Hartwig diversification. The hydrochloride salt offers crystalline handling stability. • Conformationally constrained core: Only 1 rotatable bond vs. 2 for amphetamine-class amines, minimizing rotational entropy for computational docking. • Multi-kinase activity: Free base (CAS 17797-12-5) demonstrates IC50 < 1 μM against VEGFR-2, cyclin, and CDK1. • Supply chain reliability: ≥98% purity minimizes catalyst-poisoning impurities; crystalline salt ensures accurate weighing in parallel synthesis.

Molecular Formula C9H13BrClN
Molecular Weight 250.56 g/mol
CAS No. 1173047-86-3
Cat. No. B1520977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Bromophenyl)propan-2-amine hydrochloride
CAS1173047-86-3
Molecular FormulaC9H13BrClN
Molecular Weight250.56 g/mol
Structural Identifiers
SMILESCC(C)(C1=CC=C(C=C1)Br)N.Cl
InChIInChI=1S/C9H12BrN.ClH/c1-9(2,11)7-3-5-8(10)6-4-7;/h3-6H,11H2,1-2H3;1H
InChIKeyKMJLJHXKDTUCRP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Bromophenyl)propan-2-amine hydrochloride (CAS 1173047-86-3): Procurement-Relevant Chemical and Regulatory Profile


2-(4-Bromophenyl)propan-2-amine hydrochloride (CAS 1173047-86-3) is a halogenated aromatic amine featuring an α,α-dimethyl-substituted benzylamine core with a para-bromine substituent . It is cataloged under PubChem CID 42956122 and has an InChIKey KMJLJHXKDTUCRP-UHFFFAOYSA-N [1]. The compound presents as a white to pale-yellow crystalline solid, with vendor purity specifications ranging from 95% to 98% . It carries GHS07 classification with H302 (harmful if swallowed), H315 (causes skin irritation), H319 (causes serious eye irritation), H332 (harmful if inhaled), and H335 (may cause respiratory irritation) . Storage conditions require 2–8°C under inert atmosphere .

2-(4-Bromophenyl)propan-2-amine hydrochloride Procurement: Why In-Class Substitution Risks Experimental Invalidation


This compound is structurally and functionally non-substitutable with generic halogenated amines for three evidence-based reasons. First, the α,α-dimethyl substitution confers a single rotatable bond and reduced conformational flexibility compared to amphetamine-class analogues bearing flexible ethylamine chains, a feature that translates to altered kinase inhibition profiles . Second, the free base form (CAS 17797-12-5) demonstrates multi-kinase inhibitory activity with IC50 < 1 μM against VEGFR-2, cyclin, and CDK1 in human tumor cells, establishing a pharmacological signature that distinguishes it from serotonin-releasing agents such as 4-bromoamphetamine (CAS 58400-88-7) . Third, the para-bromine substitution enables Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactivity not achievable with ortho- or meta-bromophenyl isomers or non-halogenated analogues [1].

2-(4-Bromophenyl)propan-2-amine hydrochloride: Head-to-Head Quantitative Differentiation Evidence


Rotatable Bond Constraint: Reduced Conformational Degrees of Freedom vs. Amphetamine-Derived Comparators

The hydrochloride salt of 2-(4-bromophenyl)propan-2-amine possesses exactly one rotatable bond (the C–N bond to the aromatic ring), as confirmed by computed descriptors from multiple vendor datasheets . In contrast, 1-(4-bromophenyl)propan-2-amine hydrochloride (4-bromoamphetamine, CAS 58400-88-7) and 1-(3-bromophenyl)propan-2-amine hydrochloride (CAS 1210708-61-4) each contain two rotatable bonds due to their flexible ethylamine side chains [1][2]. This 50% reduction in rotational degrees of freedom imposes a measurable conformational constraint on the α,α-dimethyl benzylamine scaffold, pre-organizing the amine moiety for target engagement in a geometry distinct from amphetamine-class comparators. The free base form exhibits multi-kinase inhibition with IC50 < 1 μM against VEGFR-2, cyclin, and CDK1, whereas 4-bromoamphetamine functions primarily as a serotonin-norepinephrine-dopamine releasing agent (SNDRA) without documented kinase inhibitory activity .

Conformational restriction Molecular flexibility Structure-based design

Vendor Purity Tier Differentiation: 98% vs. 95% Minimum Specification for Reproducible Cross-Coupling

Multiple established vendors including Bidepharm, Fluorochem, and BLD Pharmatech (via Sigma-Aldrich) supply this compound at 98% minimum purity . In contrast, several alternative suppliers list the same compound at 95% minimum purity . This 3-percentage-point purity differential is consequential for palladium-catalyzed cross-coupling applications, where the para-bromine serves as the electrophilic partner in Suzuki-Miyaura and Buchwald-Hartwig reactions [1]. Lower-purity batches may contain residual palladium-scavenging impurities or brominated side products that interfere with catalytic cycle efficiency. The 98% specification aligns with pharmaceutical intermediate quality requirements where downstream coupling yields are purity-dependent.

Chemical purity Suzuki coupling Batch consistency Procurement specification

Para-Bromine Substitution: Regiochemical Identity Enables Cross-Coupling vs. Ortho/Meta Isomer Limitations

The para-bromine substitution pattern on the phenyl ring of this compound is unequivocally established by its IUPAC nomenclature (2-(4-bromophenyl)propan-2-amine) and canonical SMILES CC(C)(N)C1=CC=C(Br)C=C1 . This regiochemical identity confers predictable electrophilic reactivity at the para position for cross-coupling applications [1]. Ortho-brominated analogues such as 1-(2-bromophenyl)propan-2-amine hydrochloride (CAS 861006-36-2) and meta-brominated isomers such as 1-(3-bromophenyl)propan-2-amine hydrochloride (CAS 1210708-61-4) [2] introduce steric hindrance (ortho) or altered electronic effects (meta) that modify oxidative addition rates with palladium catalysts. The para-substituted aryl bromide offers the least sterically encumbered and most electronically predictable coupling partner among the three positional isomers.

Regioselectivity Cross-coupling Suzuki-Miyaura Halogen position

2-(4-Bromophenyl)propan-2-amine hydrochloride: High-Value Research and Industrial Use Cases


Kinase Inhibitor Medicinal Chemistry: VEGFR-2/Cyclin/CDK1 Probe Development

The free base form (CAS 17797-12-5) demonstrates multi-kinase inhibitory activity with IC50 < 1 μM against VEGFR-2, cyclin, and CDK1 in human tumor cells . The hydrochloride salt serves as the preferred procurement form for laboratories initiating kinase inhibitor programs, offering superior handling and storage stability relative to the free base. The α,α-dimethyl benzylamine scaffold with para-bromine substitution provides a structurally constrained core for further SAR exploration via Suzuki coupling to introduce biaryl pharmacophores [1].

Suzuki-Miyaura and Buchwald-Hartwig Cross-Coupling Building Block

The para-bromophenyl moiety is explicitly validated for palladium-catalyzed cross-coupling applications, including Suzuki-Miyaura (aryl-aryl bond formation) and Buchwald-Hartwig (C–N bond formation) reactions [1]. The 98% purity grade from Bidepharm, Fluorochem, and BLD Pharmatech ensures minimal catalyst-poisoning impurities, supporting reproducible coupling yields. The hydrochloride salt offers crystalline handling advantages over the free base liquid for weighing accuracy in parallel synthesis workflows.

Structure-Activity Relationship (SAR) Studies on Conformationally Constrained Benzylamines

With a single rotatable bond count , this compound serves as a conformationally restricted comparator to flexible amphetamine-class amines (2 rotatable bonds) in SAR campaigns [2]. The reduction in rotational entropy enables researchers to attribute observed activity differences specifically to conformational pre-organization rather than general molecular flexibility. This property is critical for computational docking validation and free energy perturbation calculations where ligand entropy contributions must be minimized.

Pharmaceutical Intermediate for API Synthesis via Amine Functionalization

The compound is documented as an intermediate in drug synthesis, with the free amine available for further N-functionalization including acylation, alkylation, and reductive amination . The hydrochloride salt provides a stable, non-hygroscopic starting material that can be readily converted to the free base in situ. The para-bromine serves as a latent handle for late-stage diversification, enabling modular construction of complex drug candidates without protecting group manipulations.

Technical Documentation Hub

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